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GPR81 Agonist 1: A Deep Dive into Therapeutic Potential and Mechanisms of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G-protein coupled receptor 81 (GPR81), with a specific focus on the therapeutic potential of its agonists, including the potent and selective "GPR81 agonist 1." GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is activated by the endogenous ligand lactate.[1][2][3] Its activation triggers a cascade of intracellular events that present promising therapeutic avenues for a range of metabolic, inflammatory, and oncologic conditions. This document outlines the core biology of GPR81, summarizes key quantitative data for known agonists, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Concepts: GPR81 and its Endogenous Ligand

GPR81 is a Gi-coupled receptor predominantly expressed in adipocytes, with lower levels of expression in the brain, skeletal muscle, liver, and kidney.[2][4][5] Its natural ligand is lactate, a metabolite once considered merely a byproduct of anaerobic glycolysis.[1][2] The discovery of GPR81 as a lactate sensor has redefined our understanding of lactate as a signaling molecule, or "lactormone," that actively participates in metabolic regulation and intercellular communication.[6] Activation of GPR81 by lactate in its physiological concentration range (1-20 mM) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7] This primary signaling mechanism is the foundation for many of its physiological effects.





GPR81 Agonist 1: A Potent and Selective Modulator

"GPR81 agonist 1" has emerged as a significant tool for studying the therapeutic potential of GPR81 activation. It is a potent and highly selective agonist for both human and mouse GPR81, demonstrating remarkable selectivity over the related receptor GPR109a, which is known to cause flushing as a side effect when targeted.[8][9][10]

Quantitative Data for GPR81 Agonists

The following table summarizes the key quantitative parameters for **GPR81 agonist 1** and other relevant agonists.

| Agonist | Target | Assay | EC50/IC50 | Species | Reference |
|--|--------|----------------------|----------------------------|---------------|----------------|
| GPR81 agonist 1 | GPR81 | cAMP accumulation | 58 nM (EC50) | Human | [8][9][10][11] |
| GPR81 agonist 1 | GPR81 | cAMP accumulation | 50 nM (EC50) | Mouse | [8][9][10][11] |
| L-Lactate | GPR81 | GTPyS binding | ~5 mM (EC50) | Multiple | [7] |
| 3-chloro-5- hydroxybenz oic acid (CHBA) | GPR81 | Not Specified | Not Specified | Not Specified | [12] |
| 3,5- dihydroxyben zoic acid (3,5-DHBA) | GPR81 | Not Specified | 150 μM (used concentration | Not Specified | [13] |

Therapeutic Potential of GPR81 Agonism

The activation of GPR81 by agonists has shown promise in several key therapeutic areas:

Metabolic Diseases



The most well-characterized effect of GPR81 activation is the inhibition of lipolysis in adipocytes.[1][14] By decreasing cAMP levels, GPR81 activation reduces the activity of hormone-sensitive lipase, thereby suppressing the release of free fatty acids into the bloodstream.[5] This anti-lipolytic effect makes GPR81 a compelling target for the treatment of dyslipidemia.[1][15] Furthermore, GPR81 agonists have been shown to improve insulin sensitivity in mouse models of insulin resistance and diabetes.[4][16]

In Vivo Efficacy of **GPR81 agonist 1** in Metabolic Models:

| Species | Dose | Route of Administration | Effect | Reference |
|---------|-----------|----------------------------|--|------------|
| Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Suppressed lipolysis without cutaneous flushing | [8][9][10] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Good bioavailability (71%) and Cmax (6.3 μM) | [9][10] |

Inflammatory Diseases

GPR81 signaling has demonstrated a role in modulating inflammatory responses. Activation of GPR81 can suppress inflammatory signaling pathways in macrophages.[4] In a mouse model of experimental colitis, pharmacological activation of GPR81 with 3-chloro-5-hydroxybenzoic acid ameliorated the condition by limiting the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the differentiation of regulatory T cells.[17] This suggests a potential therapeutic application for GPR81 agonists in inflammatory bowel disease and other inflammatory conditions.[2]

Oncology

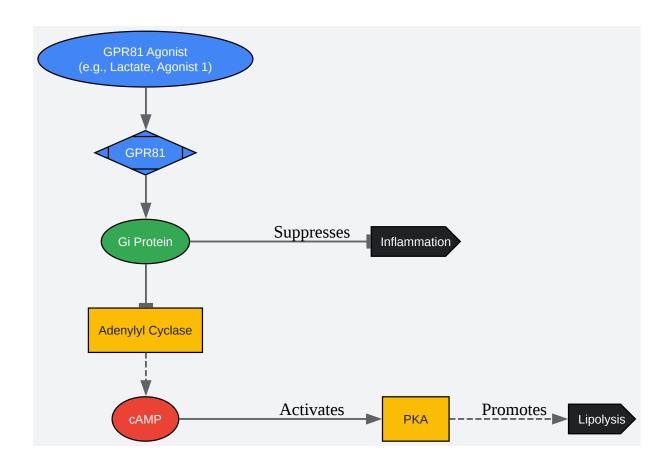
The role of GPR81 in cancer is complex and context-dependent. In the tumor microenvironment, high levels of lactate produced by cancer cells can activate GPR81, which can promote angiogenesis, immune evasion, and chemoresistance.[18] In breast cancer,



GPR81 activation has been shown to promote cell growth and the secretion of angiogenic factors through a PI3K/Akt pathway.[19][20] This suggests that in some cancers, GPR81 antagonists might be beneficial.[21] Conversely, the immunomodulatory effects of GPR81 activation could potentially be harnessed in certain therapeutic contexts.

Signaling Pathways of GPR81

The primary signaling pathway for GPR81 is through the Gi alpha subunit, leading to the inhibition of adenylyl cyclase. However, other pathways have also been implicated, particularly in the context of cancer.

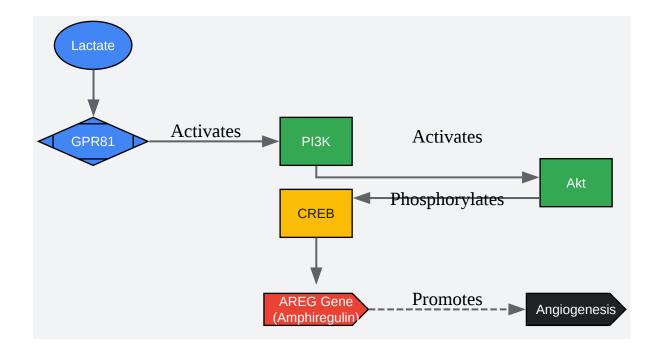


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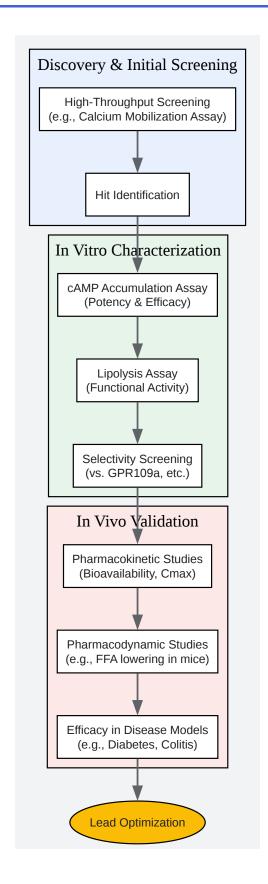
Caption: Canonical GPR81 signaling pathway.

In some cancer cells, GPR81 activation can also stimulate the PI3K/Akt pathway, leading to pro-tumorigenic effects.









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